3-[4-(2-Methylpropyl)phenyl]prop-2-enoic acid, also known as (2E)-3-[4-(2-methylpropyl)phenyl]prop-2-enoic acid, is a chemical compound classified under the category of unsaturated carboxylic acids. Its molecular formula is , and it has a molecular weight of 204.26 g/mol. The compound is characterized by a phenyl group substituted with a branched alkyl chain, which influences its chemical properties and potential applications.
This compound can be sourced from various chemical suppliers and is often utilized in research settings due to its unique structural features. It is classified as an unsaturated fatty acid derivative, which positions it within a broader category of compounds that exhibit significant biological activity.
The synthesis of 3-[4-(2-Methylpropyl)phenyl]prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the use of aldol condensation, where appropriate aldehydes and ketones are reacted under basic conditions to form the desired product.
The molecular structure of 3-[4-(2-Methylpropyl)phenyl]prop-2-enoic acid features:
The compound's structural representation can be described using:
CC(C)Cc1ccc(cc1)C(=C)C(=O)OInChI=1S/C13H16O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9H,3,8H2,1-2H3,(H,14,15)3-[4-(2-Methylpropyl)phenyl]prop-2-enoic acid participates in several chemical reactions typical for unsaturated carboxylic acids:
The reactivity of this compound is largely influenced by its conjugated double bond system, which makes it susceptible to nucleophilic attacks and electrophilic additions.
The mechanism by which 3-[4-(2-Methylpropyl)phenyl]prop-2-enoic acid exerts its biological effects typically involves:
3-[4-(2-Methylpropyl)phenyl]prop-2-enoic acid has several scientific uses:
This compound exemplifies the intersection of organic chemistry and pharmacology, showcasing how structural modifications can lead to diverse biological activities and applications in scientific research.
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.:
CAS No.: